N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE is an organic compound that features a pyrazole ring substituted with a chloro and methyl group, linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The chloro and methyl groups are introduced through electrophilic substitution reactions.
Linking to Benzamide: The pyrazole derivative is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Material Science:
Mechanism of Action
The mechanism of action of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrazole ring may play a role in binding to active sites of enzymes or receptors, thereby modulating their activity. The benzamide moiety may further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of a benzamide moiety. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H18ClN3O |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H18ClN3O/c1-11-4-6-13(7-5-11)15(20)17-8-3-9-19-10-14(16)12(2)18-19/h4-7,10H,3,8-9H2,1-2H3,(H,17,20) |
InChI Key |
WOQLNTSPJFVOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN2C=C(C(=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.